

# Tetrahydro-2(1H)-pyrimidinone: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

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## Compound of Interest

Compound Name: **Tetrahydro-2(1H)-pyrimidinone**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **Tetrahydro-2(1H)-pyrimidinone**, a saturated six-membered heterocyclic urea, has emerged as a valuable and versatile building block in medicinal chemistry and drug development. Its rigid, hydrogen-bond donor-acceptor-rich scaffold provides a unique three-dimensional geometry that is amenable to diverse functionalization, leading to a wide array of derivatives with significant biological activities. This technical guide delves into the core aspects of **Tetrahydro-2(1H)-pyrimidinone**, providing a comprehensive overview of its synthesis, chemical properties, and its burgeoning role in the development of novel therapeutic agents. Particular focus is placed on its utility in constructing molecules targeting key signaling pathways implicated in various diseases.

## Physicochemical Properties and Spectral Data

**Tetrahydro-2(1H)-pyrimidinone**, also known as propyleneurea, is a colorless, odorless, and hygroscopic liquid at room temperature. Its physical and chemical properties, along with those of its widely used N,N'-dimethylated analog, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), are summarized below. DMPU is often employed as a less toxic substitute for the carcinogenic polar aprotic solvent hexamethylphosphoramide (HMPA).[\[1\]](#)[\[2\]](#)

Table 1: Physicochemical Properties

Property	Tetrahydro-2(1H)-pyrimidinone	1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
CAS Number	1852-17-1[3]	7226-23-5[4]
Molecular Formula	C <sub>4</sub> H <sub>8</sub> N <sub>2</sub> O[3]	C <sub>6</sub> H <sub>12</sub> N <sub>2</sub> O[4]
Molecular Weight	100.12 g/mol [3]	128.17 g/mol [4]
Appearance	Colorless odorless liquid[4]	Colorless odorless liquid[4]
Boiling Point	-	146 °C at 44 mmHg
Melting Point	-	-24 °C
Density	-	1.06 g/mL at 25 °C
Refractive Index	-	n <sub>20/D</sub> 1.488

Table 2: Spectral Data of **Tetrahydro-2(1H)-pyrimidinone**

Technique	Data
<sup>1</sup> H NMR	Spectral data available.[3]
<sup>13</sup> C NMR	Spectral data available.[3]
FTIR	Spectral data available.[3]
Mass Spectrometry	Spectral data available.[3]

## Synthesis of the Tetrahydro-2(1H)-pyrimidinone Core

The fundamental synthesis of the **tetrahydro-2(1H)-pyrimidinone** scaffold typically involves the cyclocondensation of a 1,3-diamine with a carbonyl source, most commonly urea.[5]

## Experimental Protocol: Synthesis of Tetrahydro-2(1H)-pyrimidinone from 1,3-Diaminopropane and Urea

This protocol describes a general procedure for the synthesis of the parent **Tetrahydro-2(1H)-pyrimidinone**.

Materials:

- 1,3-Diaminopropane
- Urea
- Suitable high-boiling point solvent (e.g., ethylene glycol, sulfolane)
- Reaction flask equipped with a reflux condenser and a nitrogen inlet

Procedure:

- In a reaction flask, dissolve 1,3-diaminopropane (1 equivalent) and urea (1 to 1.2 equivalents) in the chosen high-boiling point solvent.
- Under a nitrogen atmosphere, heat the reaction mixture to a temperature of 120-180 °C.
- Maintain the reaction at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction involves the elimination of ammonia.
- Upon completion, cool the reaction mixture to room temperature.
- The product can be isolated by vacuum distillation or by precipitation upon addition of a non-polar solvent, followed by filtration.
- Further purification can be achieved by recrystallization or column chromatography.

Yields: Reported yields for this type of condensation can vary widely depending on the specific reaction conditions and substrates used, but are often in the moderate to good range.

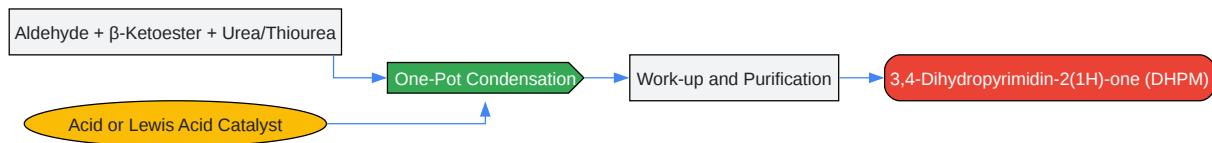
## **Tetrahydro-2(1H)-pyrimidinone as a Building Block in Key Reactions**

The true utility of **Tetrahydro-2(1H)-pyrimidinone** lies in its application as a versatile building block for the synthesis of more complex and biologically active molecules. One of the most prominent examples is its use in the Biginelli reaction.

## The Biginelli Reaction: A Multicomponent Approach to Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a one-pot three-component condensation between an aldehyde, a  $\beta$ -ketoester, and a urea or thiourea, providing access to a diverse library of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).<sup>[6][7]</sup> These DHPMs have garnered significant interest due to their wide range of pharmacological activities.

Workflow for the Biginelli Reaction:



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Caption: General workflow for the Biginelli reaction.

## Experimental Protocol: Synthesis of a Dihydropyrimidinone via the Biginelli Reaction

This protocol provides a general method for the synthesis of a DHPM derivative.

Materials:

- Aromatic or aliphatic aldehyde (1 equivalent)
- $\beta$ -ketoester (e.g., ethyl acetoacetate) (1 equivalent)
- Urea or thiourea (1.5 equivalents)

- Catalyst (e.g., catalytic amount of HCl, Yb(OTf)<sub>3</sub>, or other Lewis acids)[6]
- Solvent (e.g., ethanol, or solvent-free conditions)[8]
- Reaction flask with reflux condenser

#### Procedure:

- To a reaction flask, add the aldehyde,  $\beta$ -ketoester, urea/thiourea, and the catalyst.
- If using a solvent, add it to the flask. For solvent-free conditions, the reactants are mixed directly.
- Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the specific reactants and catalyst used (e.g., reflux in ethanol for several hours).[9]
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture. The product often precipitates from the solution.
- Collect the solid product by filtration and wash it with a cold solvent (e.g., cold ethanol or water).
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.

Yields: Modern protocols for the Biginelli reaction often report high to excellent yields, sometimes exceeding 90%. [8]

## Biological Activities of Tetrahydro-2(1H)-pyrimidinone Derivatives

Derivatives of the **tetrahydro-2(1H)-pyrimidinone** scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.

Table 3: Overview of Biological Activities and Reported IC<sub>50</sub>/ED<sub>50</sub> Values

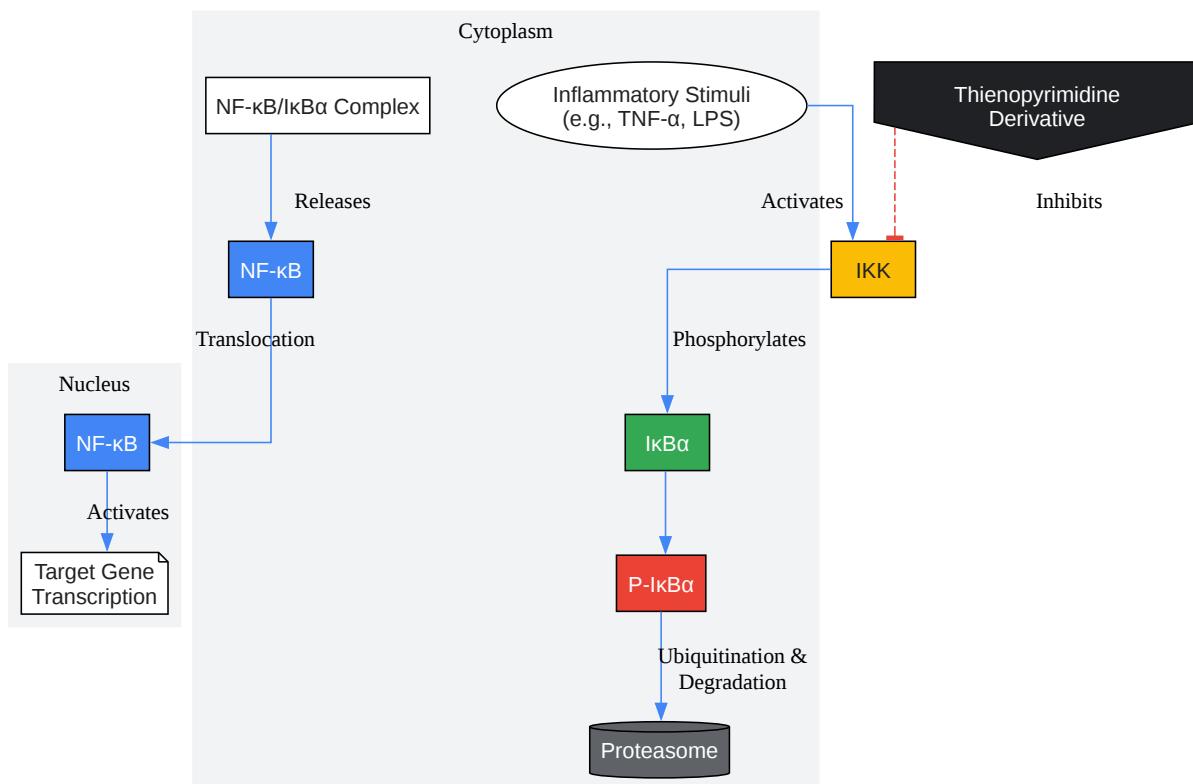
Biological Activity	Derivative Class	Target/Assay	Reported IC <sub>50</sub> /ED <sub>50</sub> Values
Anticancer	Dihydropyrimidinones	Human cancer cell lines (e.g., A549, MCF-7, U87, U251)	IC <sub>50</sub> values in the low micromolar range (e.g., <10 μM to ~40 μM) have been reported for various derivatives. <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[10]</a>
Anti-inflammatory	Pyrimidine derivatives	COX-2 Inhibition	IC <sub>50</sub> values as low as 0.04 μM have been reported for potent inhibitors. <a href="#">[11]</a>
Pyrimidine derivatives	Lipoxygenase (LOX) Inhibition		IC <sub>50</sub> values in the range of 42-47.5 μM have been observed. <a href="#">[12]</a>
Pyridinyl pyrimidines	Inhibition of TNF-α and IL-1β release from PBMCS		IC <sub>50</sub> values around 2.3-3.2 μM have been reported. <a href="#">[4]</a>
Antiviral	Tetrahydro-2(1H)-pyrimidinone derivatives	Fowl plague virus (FPV) and vaccinia virus (VV)	Activity measured by plaque inhibition zone. <a href="#">[3]</a>
Benzo-heterocyclic amine derivatives	Broad-spectrum antiviral activity		IC <sub>50</sub> values ranging from 0.71 to 34.87 μM. <a href="#">[3]</a>
1-Morpholinomethyl-tetrahydro-2(1H)-pyrimidinone (DD-13)	Semliki forest virus (SFV) and Sindbis virus in mice		ED <sub>50</sub> of ~18.7 mg/kg (subcutaneous) and ~3.5 mg/kg (intravenous) against SFV. <a href="#">[11]</a>

# Mechanism of Action: Targeting Key Signaling Pathways

A significant body of research has focused on elucidating the mechanisms by which pyrimidine derivatives exert their biological effects. Many of these compounds have been shown to modulate critical intracellular signaling pathways, such as the NF-κB and MAPK pathways, which are often dysregulated in inflammatory diseases and cancer.

## Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival.[\[13\]](#)[\[14\]](#) Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Certain thienopyrimidine derivatives have been shown to inhibit this pathway.[\[1\]](#) The general mechanism involves preventing the degradation of IκB $\alpha$ , which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.[\[15\]](#)



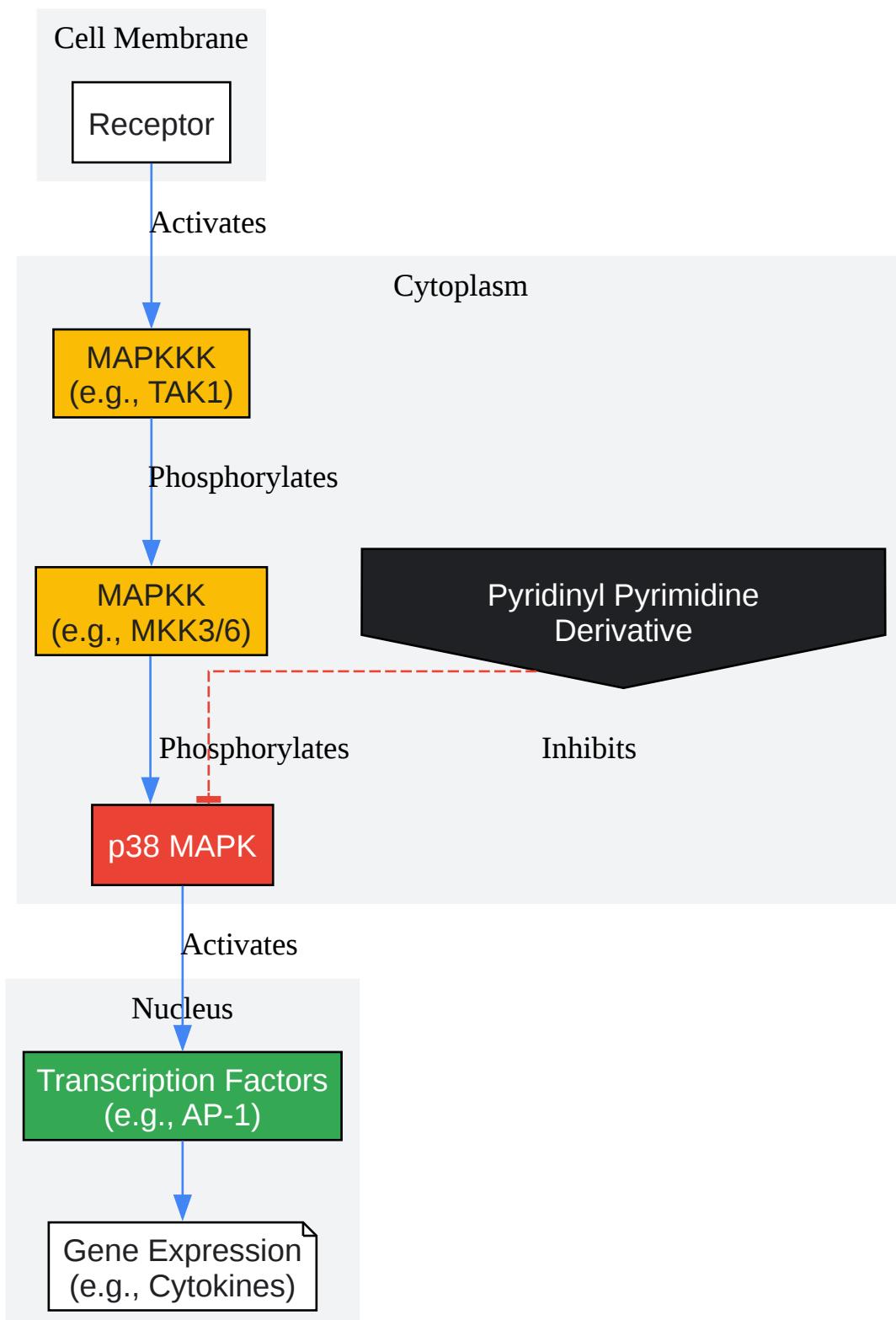
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Caption: Inhibition of the NF-κB pathway by thienopyrimidine derivatives.

## Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a family of cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and

apoptosis.[8][16] Dysregulation of these pathways is a common feature of many cancers. Pyridinyl pyrimidine derivatives have been identified as inhibitors of p38 MAPK, a key kinase in one of the major MAPK pathways.[4] Inhibition of p38 MAPK can lead to a reduction in the production of pro-inflammatory cytokines.

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Caption: Inhibition of the p38 MAPK pathway by pyridinyl pyrimidine derivatives.

## Conclusion

**Tetrahydro-2(1H)-pyrimidinone** and its derivatives represent a privileged scaffold in medicinal chemistry. The synthetic accessibility of the core and the ease of diversification through well-established reactions like the Biginelli condensation have made this heterocyclic system a fertile ground for the discovery of novel therapeutic agents. The demonstrated ability of its derivatives to modulate key signaling pathways, such as NF- $\kappa$ B and MAPK, underscores their potential in addressing a wide range of diseases, from inflammatory disorders to cancer. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore and exploit the therapeutic potential of this remarkable heterocyclic building block.

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